Lack of Publicly Available Quantitative Pharmacological Data for Compound 1351622-83-7 Versus Structurally Characterized Oxalamide Inhibitors
A comprehensive search of authoritative databases (ChEMBL, BindingDB, PubMed, PubChem) reveals a critical evidence gap: no peer-reviewed IC₅₀, Kd, or in vivo efficacy data exist for N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-(naphthalen-1-yl)ethyl)oxalamide. In contrast, closely related substituted oxyoxalamides have been characterized as potent human sEH inhibitors, with compound 6 (2-adamantyl/benzyl oxyoxalamide) achieving nanomolar inhibition [1]. The absence of any such data for 1351622-83-7 means a direct pharmacological comparison cannot be made.
| Evidence Dimension | sEH Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Substituted oxyoxalamide compound 6 (2-adamantyl/benzyl derivative); IC₅₀ values in the nanomolar range reported [1]. |
| Quantified Difference | Cannot be calculated; gap in evidence prevents comparison. |
| Conditions | Human recombinant sEH fluorescence-based assay [1]. |
Why This Matters
For procurement, this highlights a fundamental risk: any claimed biological activity is inferred from the oxalamide class and has not been experimentally verified for this specific compound, making it unsuitable for target-based screening without de novo profiling.
- [1] Kim, I. H., et al. (2014). Structure–activity relationships of substituted oxyoxalamides as inhibitors of the human soluble epoxide hydrolase. Bioorg. Med. Chem. 22(3), 1163–1175. View Source
